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Compound of Interest

Compound Name: (R)-Pioglitazone-d1

Cat. No.: B607203

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (R)-Pioglitazone-d1 (also known as PXL065), a
deuterated form of the (R)-enantiomer of pioglitazone, against racemic pioglitazone. The data
presented is based on clinical studies investigating the pharmacokinetic profiles of these
compounds. While not a formal bioequivalence submission, this guide offers valuable insights
for research and development purposes.

Executive Summary

Pioglitazone, an oral antihyperglycemic agent, is a racemic mixture of (R)- and (S)-enantiomers
that interconvert in vivo.[1] The therapeutic effects and side effects of pioglitazone are linked to
the differential activity of these enantiomers. The (S)-enantiomer is the primary activator of the
peroxisome proliferator-activated receptor-gamma (PPARY), a nuclear receptor that modulates
genes involved in glucose and lipid metabolism.[1][2] The (R)-enantiomer exhibits significantly
less to no PPARY activity.[1][2]

Stabilizing the (R)-enantiomer with deuterium at the chiral center to create (R)-Pioglitazone-d1
(PXL065) has been explored as a strategy to isolate the therapeutic actions attributed to this
enantiomer while minimizing PPARYy-related side effects.[1][2] This guide summarizes the
available pharmacokinetic data from clinical studies to compare the exposure of the individual
enantiomers following administration of PXL0O65 and racemic pioglitazone.
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Data Presentation: Pharmacokinetic Comparison

The following tables summarize the key pharmacokinetic parameters for (R)- and (S)-
pioglitazone following oral administration of (R)-Pioglitazone-d1 (PXL065) and racemic
pioglitazone (Actos®) in healthy volunteers from a Phase 1a clinical study.

Table 1: Mean AUCO-» (ng*h/mL) of Pioglitazone Enantiomers

PXLO065 (7.5 PXLO065 (15 PXLO065 (30 Actos® (45
Analyte

mg) mg) mg) mg)
(R)-Pioglitazone 3,678 6,505 13,802 12,567
(S)-Pioglitazone 2,626 6,034 11,286 13,861
Total

o 6,139 13,458 24,492 30,567

Pioglitazone

Data sourced from a Phase 1b study of PXL065.[3]

Table 2: Mean Cmax (ng/mL) of Pioglitazone Enantiomers

Analyte PXLO065 (22.5 mg) Actos® (45 mg)

(R)-Pioglitazone

(S)-Pioglitazone

Specific Cmax values for each enantiomer were not available in the provided search results in
a comparable table format. However, a Phase 1a study noted that a single 22.5 mg dose of
PXLO065 resulted in 19% higher exposure to (R)-pioglitazone and 42% lower exposure to the
(S)-enantiomer compared to a 45 mg dose of Actos®.[1]

Table 3: R/S Ratio of Pioglitazone Enantiomer Exposure (AUCO0-)
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Treatment Group RIS Ratio
PXLO065 (7.5 mg) ~1.4
PXL065 (22.5 mg) ~4.2
PXL065 (30 mg) ~4.1
Actos® (45 mg) ~1.4

Data derived from a Phase 1a study of PXL065.[4]

Experimental Protocols

The data presented is derived from Phase 1a and 1b open-label, randomized, crossover
studies in healthy volunteers. A typical experimental protocol for such studies is outlined below.

Study Design: A randomized, single-dose, two-treatment, two-period, two-sequence crossover
study design is commonly employed for bioequivalence and pharmacokinetic assessments.[5]
[6][7] A washout period of at least one week separates the two treatment periods.[5][6]

Subjects: Healthy adult volunteers are recruited for these studies.[5][7] The number of subjects
is determined based on statistical power calculations to detect significant differences in
pharmacokinetic parameters.

Drug Administration: Subjects receive a single oral dose of the test product (e.g., (R)-
Pioglitazone-d1) and the reference product (e.g., racemic pioglitazone) in randomized order.
[5][7] Dosing is typically done after an overnight fast.[8]

Sample Collection: Serial blood samples are collected at predefined time points before and
after drug administration over a period of 48 to 72 hours.[5] Plasma is separated from the blood
samples and stored frozen until analysis.

Analytical Method: The concentrations of the drug and its metabolites in plasma are determined
using a validated bioanalytical method, typically high-performance liquid chromatography-
tandem mass spectrometry (LC-MS/MS).[5][7] This method allows for the sensitive and specific
quantification of the individual enantiomers.
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Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the
plasma concentration-time data using non-compartmental methods:

e AUCO-t: The area under the plasma concentration-time curve from time zero to the last
measurable concentration.

e AUCO-o: The area under the plasma concentration-time curve from time zero to infinity.
e Cmax: The maximum observed plasma concentration.

e Tmax: The time to reach Cmax.

e t1/2: The elimination half-life.

Statistical Analysis: For bioequivalence assessment, the 90% confidence intervals for the
geometric mean ratios (test/reference) of AUC and Cmax are calculated. The acceptance
criteria for bioequivalence are typically when these confidence intervals fall within the range of
80% to 125%.[5][7]
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Caption: Signaling pathway of (S)-Pioglitazone via PPARYy activation.

Experimental Workflow for a Bioequivalence Study
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Caption: General experimental workflow for a pioglitazone bioequivalence study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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di]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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